molecular formula C11H16O2 B1203067 4-Tert-butyl-2-(hydroxymethyl)phenol CAS No. 6638-87-5

4-Tert-butyl-2-(hydroxymethyl)phenol

Cat. No.: B1203067
CAS No.: 6638-87-5
M. Wt: 180.24 g/mol
InChI Key: YBCYCPJHEXJDAN-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C11H16O2. It is a phenolic compound characterized by a hydroxymethyl group and a tert-butyl group attached to the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(hydroxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Friedel-Crafts alkylation. This process uses isobutylene and phenol in the presence of a strong acid catalyst such as sulfuric acid or zeolites .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the tert-butyl and hydroxymethyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ferrate (VI).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Tert-butyl-2-(hydroxymethyl)phenol has diverse applications in scientific research:

Mechanism of Action

The antioxidant activity of 4-Tert-butyl-2-(hydroxymethyl)phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This compound can inhibit lipid peroxidation and protect cells from oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are neutralized through hydrogen donation and radical scavenging mechanisms .

Comparison with Similar Compounds

Uniqueness: 4-Tert-butyl-2-(hydroxymethyl)phenol is unique due to the presence of both tert-butyl and hydroxymethyl groups, which enhance its antioxidant properties and influence its reactivity in various chemical reactions. This combination of functional groups makes it particularly effective in applications requiring oxidative stability and radical scavenging.

Properties

IUPAC Name

4-tert-butyl-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6,12-13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCYCPJHEXJDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216604
Record name 2-Hydroxy-5-tert-butylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-87-5
Record name 2-Hydroxy-5-tert-butylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48468
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48468
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-5-tert-butylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-5-TERT-BUTYLBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5E8G29GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

In a 1-liter Erlenmeyer flask 150 g (1.00 mole) of p-t-butylphenol, 56 g (1.4 formulas) of sodium hydroxide dissolved in 400 ml of water, and 120 ml (1.6 moles, 40 g CH2O/100 ml solution) of formaldehyde solution were combined. The mixture was kept at 50° in a water bath for 5 days with occasional swirling. (After 10 minutes the mixture had become a nearly clear solution, but cloudiness began to increase after an additional 5 minutes.) The precipitated solid product was suction filtered, washed with a little water, and sucked as dry as possible. This still moist salt was neutralized by treatment with about 600 ml of 10% acetic acid. The new solid which formed was filtered and washed with water to give 107.9 g, m.p. 65°-85°. Two recrystallizations from hexane with a small amount of ether added yielded 90.1 g (50%) of 5-t-butyl-2-hydroxybenzyl alcohol m.p. of 91°-92°. The NMR spectrum of this compound (3.1τ, multiplet, 3 protons, aromatic; 6.1, broad singlet, 2, OH; 5.42, singlet, 2,CH2 ; 8.80, singlet, 9, C(CH3)3) is interesting in that the two nonequivalent hydroxyls appear to give only one peak. This is probably caused by time averaging of the two hydroxy protons due to hydrogen bonding and the acidity of the phenolic proton.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The general procedure of Example 35 was repeated except that 50 grams (0.333 mole) of p-tert-butyl phenol was used, along with 14 grams (0.35 mole) of 98% sodium hydroxide and 33.73 grams (0.416 mole) of the formaldehyde solution to obtain the intermediate 2-hydroxymethyl-4-tert-butyl phenol. The desired product, 2-(2-hydroxyethyl)thiomethyl-4-tert-butyl phenol, was obtained from 17.2 grams (0.095 mole) of the intermediate and 7.4 grams of the 2-mercaptoethanol (0.095 mole) in 50 ml of toluene, along with 0.10 gram of the catalyst. Structural formula 26 for the product was confirmed by 1H and 13C NMR.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
33.73 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions that not all components of PTBPFR are allergenic. Were any other allergenic compounds identified besides 4-Tert-butyl-2-(hydroxymethyl)phenol?

A2: Yes, research successfully isolated and identified several low molecular weight compounds within PTBPFR, and their allergenic potential was assessed through patch testing []. Notably, two previously unknown allergens were discovered: 5-Tert-butyl-2-hydroxy-3-hydroxymethyl-benzaldehyde and 4-Tert-butyl-2-hydroxymethyl-6-methoxymethyl-phenol []. These findings highlight the complexity of PTBPFR and the ongoing need to characterize its components to understand their individual contributions to contact allergy.

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